Carbazamidine monohydrochloride
Description
Historical Trajectory of Aminoguanidine (B1677879) Hydrochloride Investigations
The scientific journey of aminoguanidine began over a century ago, with its initial synthesis and characterization paving the way for future discoveries. nih.gov Early investigations identified it as a potent inhibitor of the enzyme diamine oxidase, which is involved in the metabolism of histamine (B1213489) and other biogenic amines. researchgate.netgoogle.com This initial finding sparked interest in its physiological effects.
A significant turning point in the research trajectory of aminoguanidine hydrochloride came with the recognition of its ability to inhibit the formation of Advanced Glycation End-products (AGEs). researchgate.netresearchgate.net This discovery, primarily in the 1980s, propelled the compound into the forefront of research on diabetic complications, as AGEs are heavily implicated in the pathogenesis of conditions like diabetic nephropathy, retinopathy, and neuropathy. nih.govoup.comnih.gov The pharmaceutical company Alteon, later Synvista Therapeutics Inc., was a key player in the development of aminoguanidine (as pimagedine) for treating diabetic kidney disease. taylorandfrancis.com
Beyond its anti-glycation properties, researchers later uncovered its role as an inhibitor of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS). scbt.combiocrick.com This broadened the scope of its investigation to include inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders where nitric oxide plays a complex role. nih.govnih.govnih.gov
The timeline below highlights key milestones in the investigation of aminoguanidine hydrochloride:
| Era | Key Research Focus | Significance |
| Early 20th Century | Synthesis and initial characterization. | Foundation for future studies. |
| Mid-20th Century | Identification as a diamine oxidase inhibitor. google.com | First recognized biological activity, leading to studies on histamine metabolism. |
| 1980s | Discovery as an inhibitor of Advanced Glycation End-products (AGEs) formation. researchgate.netresearchgate.net | Revolutionized research into diabetic complications and positioned aminoguanidine as a potential therapeutic agent. |
| 1990s | Investigation as a Nitric Oxide Synthase (NOS) inhibitor. scbt.combiocrick.com | Expanded its potential applications to inflammatory and cardiovascular diseases. |
| Late 20th - Early 21st Century | Extensive preclinical and clinical trials for diabetic nephropathy. nih.govnih.gov | Provided valuable insights into the role of AGEs in disease, despite mixed clinical outcomes. |
| 21st Century | Exploration in diverse fields including neuroprotection, cancer, and materials science. nih.govchemimpex.comrsc.org | Demonstrates the compound's ongoing relevance and multifaceted nature. |
Fundamental Rationale for Aminoguanidine Hydrochloride Preclinical Research
The preclinical investigation of aminoguanidine hydrochloride is primarily rooted in its ability to modulate two crucial biological pathways: the formation of Advanced Glycation End-products (AGEs) and the activity of Nitric Oxide Synthase (NOS).
Inhibition of Advanced Glycation End-products (AGEs) Formation:
AGEs are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. researchgate.net This process, known as the Maillard reaction, is accelerated in conditions of hyperglycemia, such as in diabetes mellitus. The accumulation of AGEs contributes to the pathophysiology of diabetic complications and aging by altering the structure and function of tissues. oup.comnih.gov
Aminoguanidine hydrochloride acts as a potent inhibitor of AGE formation primarily by trapping reactive dicarbonyl compounds like methylglyoxal (B44143), glyoxal (B1671930), and 3-deoxyglucosone, which are key intermediates in the glycation process. researchgate.net By reacting with these precursors, aminoguanidine prevents their subsequent reaction with proteins and the formation of cross-linked, pathogenic AGEs. nih.gov This mechanism forms the basis for its investigation in preventing or slowing the progression of diabetic nephropathy, retinopathy, and neuropathy. nih.govoup.comnih.gov
Inhibition of Nitric Oxide Synthase (NOS):
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune responses. However, excessive production of NO, particularly by the inducible isoform of nitric oxide synthase (iNOS), can be detrimental, contributing to inflammation and tissue damage. nih.govscbt.com
Aminoguanidine hydrochloride has been identified as a selective inhibitor of iNOS, with less potent effects on the endothelial (eNOS) and neuronal (nNOS) isoforms. scbt.combiocrick.com This selectivity is a key aspect of its appeal in research, as it allows for the targeted inhibition of pathological NO production while potentially preserving the beneficial functions of constitutive NOS isoforms. The inhibition of iNOS by aminoguanidine has been explored in various preclinical models of inflammation, septic shock, and neurodegenerative diseases where iNOS-mediated NO production is implicated. nih.govnih.gov
The table below summarizes the primary mechanisms of action that form the rationale for preclinical research on aminoguanidine hydrochloride:
| Mechanism of Action | Biological Target | Therapeutic Rationale | Key Research Areas |
| Inhibition of AGE Formation | Reactive dicarbonyl compounds (e.g., methylglyoxal, glyoxal) researchgate.net | Prevention of protein cross-linking and cellular dysfunction caused by AGEs. | Diabetic complications (nephropathy, retinopathy, neuropathy), Aging-related diseases. nih.govoup.comnih.gov |
| Inhibition of Nitric Oxide Synthase (NOS) | Primarily inducible Nitric Oxide Synthase (iNOS) scbt.combiocrick.com | Reduction of excessive nitric oxide production associated with inflammation and cellular damage. | Inflammatory diseases, Cardiovascular diseases, Neuroprotection, Sepsis. nih.govnih.govnih.govnih.gov |
Contemporary Academic Significance of Aminoguanidine Hydrochloride Studies
Despite some setbacks in clinical trials for diabetic nephropathy, aminoguanidine hydrochloride continues to be a valuable tool in academic research, demonstrating its enduring significance across multiple scientific disciplines. nih.gov Its well-defined mechanisms of action make it a useful probe for investigating complex biological processes.
Current research continues to explore the potential of aminoguanidine hydrochloride and its derivatives in various contexts:
Neuroprotection: Studies are investigating its efficacy in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in stroke and spinal cord injury. nih.govchemimpex.comspandidos-publications.com The rationale stems from its ability to inhibit both AGE formation and iNOS activity, both of which are implicated in neuronal damage.
Cardiovascular Health: Research is ongoing to understand its effects on cardiovascular remodeling, hypertension, and atherosclerosis, largely due to its anti-glycation and anti-inflammatory properties. nih.govnih.gov
Cancer Research: Emerging studies are exploring the potential of aminoguanidine derivatives as anticancer agents, with some research suggesting effects on tumor growth and metastasis. nih.govchemimpex.com
Antimicrobial Studies: Researchers are investigating its efficacy against certain pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents. chemimpex.com
Plant Biology: Aminoguanidine is used as a tool to study abiotic stress responses in plants, where it modulates polyamine-related mechanisms and nitric oxide production. nih.gov
Materials Science: In a departure from its biomedical applications, aminoguanidine hydrochloride has even been used as an additive to improve the stability and performance of perovskite solar cells. chemimpex.com
The continued and varied use of aminoguanidine hydrochloride in academic research underscores its value as a versatile chemical probe for dissecting molecular pathways and exploring novel therapeutic strategies for a wide range of diseases.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
amino(diaminomethylidene)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDZFAGVPPMTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH+]N)(N)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-17-4 (Parent) | |
| Record name | Pimagedine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
110.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16139-18-7, 1937-19-5 | |
| Record name | Aminoguanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16139-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoguanidinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimagedine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboximidamide, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbazamidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.098 | |
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Mechanistic Elucidation of Aminoguanidine Hydrochloride Actions
Nitric Oxide Synthase (NOS) Isoform Specific Modulation
Beyond its role in glycation chemistry, aminoguanidine (B1677879) is also known to be an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide. oup.com Importantly, this inhibition is not uniform across all NOS isoforms. Aminoguanidine demonstrates a marked selectivity, acting as an irreversible inhibitor of the inducible NOS (iNOS) isoform while being significantly less potent against the constitutive isoforms, namely neuronal NOS (nNOS) and endothelial NOS (eNOS). The IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, is 5.4 µM for iNOS, whereas it is substantially higher for rat nNOS, at 160 µM. This selective inhibition of iNOS, which is typically upregulated during inflammatory conditions, is a distinct pharmacological action of aminoguanidine.
Table 2: Aminoguanidine IC50 Values for NOS Isoforms
| NOS Isoform | IC50 Value | Note |
|---|---|---|
| Inducible NOS (iNOS) | 5.4 µM | Irreversible inhibitor |
| Neuronal NOS (nNOS) | 160 µM | Data from rat nNOS |
| Endothelial NOS (eNOS) | - | Selective against eNOS |
Inducible Nitric Oxide Synthase (iNOS) Selective Inhibition
Aminoguanidine hydrochloride is recognized as a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). nih.govcambridge.org iNOS is typically not present in cells but its expression is induced by inflammatory stimuli such as endotoxins and cytokines. nih.govplos.org Once expressed, iNOS produces large and sustained amounts of nitric oxide (NO), a free radical that plays a role in various physiological and pathological processes, including inflammation and immune responses. plos.orgnih.gov
The inhibitory action of aminoguanidine on iNOS is multifaceted. It acts as a competitive inhibitor at the substrate level, competing with L-arginine, the natural substrate for NOS enzymes. cambridge.orgplos.org Additionally, there is evidence to suggest that aminoguanidine can also inhibit iNOS at the level of gene expression, affecting its transcription and translation. plos.org Studies have demonstrated that aminoguanidine effectively reduces the production of NO in response to inflammatory stimuli. For instance, in isolated rat main pulmonary arteries treated with endotoxin (B1171834) to induce iNOS, aminoguanidine caused a dose-dependent increase in phenylephrine-induced tension, an effect that was reversed by L-arginine, confirming its action on the L-arginine/nitric oxide pathway. nih.gov This selective inhibition of iNOS is a key aspect of its pharmacological profile, as excessive NO production by iNOS is implicated in various inflammatory conditions. cambridge.orgnih.gov
Differential Effects on Endothelial (eNOS) and Neuronal (nNOS) Activities
While aminoguanidine is a potent inhibitor of iNOS, it exhibits a degree of selectivity over the other two major NOS isoforms: endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). tocris.comrndsystems.combio-techne.com These two isoforms are considered constitutive, meaning they are typically present in cells and produce smaller, transient amounts of NO for physiological functions like blood pressure regulation (eNOS) and neurotransmission (nNOS). plos.orgnih.govscirp.org
The selectivity of aminoguanidine for iNOS over eNOS and nNOS is a crucial characteristic. While it can inhibit all three isoforms, it does so with different potencies. tocris.comnih.gov Research indicates that aminoguanidine is significantly less potent in inhibiting eNOS and nNOS compared to iNOS. ahajournals.org For example, one study reported that aminoguanidine has a Ki value for iNOS that is 32 to 52 times lower than for the constitutive isoforms. ahajournals.org This differential effect is important because non-selective inhibition of all NOS isoforms could interfere with essential physiological processes. However, it is important to note that under certain conditions, particularly at higher concentrations, aminoguanidine can also inhibit eNOS and nNOS. nih.govresearchgate.net For instance, in homogenates of rat intestinal tissue, aminoguanidine was found to inhibit both constitutive and inducible NO synthase activity with only a two-fold selectivity for the inducible isoform. biocrick.com
Table 1: Comparative Inhibitory Activity of Aminoguanidine on NOS Isoforms
| NOS Isoform | Type | Primary Function | Aminoguanidine Inhibition | Selectivity |
| iNOS | Inducible | Immune response, inflammation | Potent inhibitor | High |
| eNOS | Constitutive | Vasodilation, blood pressure regulation | Weaker inhibitor | Moderate |
| nNOS | Constitutive | Neurotransmission | Weaker inhibitor | Moderate |
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition
Beyond its effects on nitric oxide synthases, aminoguanidine is also a potent and irreversible inhibitor of semicarbazide-sensitive amine oxidase (SSAO). nih.govresearchgate.netresearchgate.net SSAO, also known as primary amine oxidase, is an enzyme found in various tissues, including vascular smooth muscle cells and endothelial cells. diva-portal.org
Prevention of Aldehyde Generation (Formaldehyde, Methylglyoxal)
SSAO catalyzes the oxidative deamination of primary amines, leading to the production of the corresponding aldehyde, hydrogen peroxide, and ammonia. diva-portal.orgiupac.org Among the substrates for SSAO are endogenous amines like methylamine (B109427) and aminoacetone. nih.govresearchgate.net The deamination of methylamine by SSAO produces formaldehyde (B43269), while the deamination of aminoacetone results in the formation of methylglyoxal (B44143). nih.govresearchgate.netiupac.org Both formaldehyde and methylglyoxal are highly reactive and cytotoxic aldehydes that can contribute to cellular damage and the formation of advanced glycation end products (AGEs). nih.goviupac.orgnih.gov
Aminoguanidine's inhibition of SSAO activity effectively prevents the generation of these harmful aldehydes. nih.govnih.gov By blocking the enzymatic action of SSAO, aminoguanidine reduces the production of formaldehyde and methylglyoxal from their respective amine precursors. nih.govresearchgate.net This inhibitory action is considered a significant part of its mechanism, as elevated SSAO activity and the subsequent increase in cytotoxic aldehydes have been implicated in various pathological conditions. nih.govresearchgate.net Furthermore, the hydrazide moiety of aminoguanidine can directly interact with and scavenge endogenous carbonyl compounds like formaldehyde and methylglyoxal, providing an additional mechanism for mitigating their harmful effects. nih.govnih.gov
Irreversible Enzyme Inhibition Kinetics
The inhibition of SSAO by aminoguanidine is characterized as irreversible. nih.govresearchgate.net This means that aminoguanidine forms a stable, covalent bond with the enzyme, leading to a long-lasting inactivation of its catalytic activity. The mechanism is believed to involve the formation of a hydrazone adduct between the hydrazide group of aminoguanidine and the carbonyl cofactor of SSAO, such as 6-hydroxydopa. This irreversible binding distinguishes it from reversible inhibitors, which dissociate from the enzyme. The irreversible nature of this inhibition implies that the restoration of SSAO activity would require the synthesis of new enzyme molecules.
Other Identified Enzymatic and Molecular Interventions
Aminoguanidine's biochemical interactions extend to other enzymatic pathways, notably impacting polyamine metabolism.
Polyamine Oxidase (PAO) Inhibition and Polyamine Metabolism
Aminoguanidine has been shown to inhibit polyamine oxidase (PAO), an enzyme involved in the catabolism of polyamines. ahajournals.orgmdpi.com Polyamines, such as spermine (B22157) and spermidine, are essential polycationic molecules involved in numerous cellular processes. nih.gov PAO is a flavin-dependent enzyme that oxidizes higher polyamines. nih.gov
Table 2: Summary of Aminoguanidine's Enzymatic Inhibition
| Enzyme | Substrate(s) | Product(s) of Inhibition | Type of Inhibition |
| Inducible Nitric Oxide Synthase (iNOS) | L-arginine | Reduced nitric oxide production | Competitive, affects gene expression |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Methylamine, Aminoacetone | Reduced formaldehyde, methylglyoxal | Irreversible |
| Polyamine Oxidase (PAO) | Polyamines (e.g., spermine, spermidine) | Altered polyamine levels, reduced aldehyde byproducts | Inhibitory |
Aldose Reductase Activity Modulation
Aminoguanidine hydrochloride has been investigated for its potential to modulate the activity of aldose reductase (AR), a key enzyme in the polyol pathway of glucose metabolism. This pathway becomes particularly active during hyperglycemic conditions, where AR catalyzes the conversion of glucose to sorbitol. The subsequent accumulation of sorbitol is implicated in the pathogenesis of diabetic complications. The interaction between aminoguanidine and aldose reductase has been a subject of varied research findings.
Several studies have proposed that aminoguanidine inhibits various enzymes, including aldose reductase. oup.comoup.com This inhibitory action is considered a potential mechanism for its beneficial effects in ameliorating complications associated with experimental diabetes, such as cataract formation. oup.com The theoretical basis for this interaction has been explored through computational methods like docking studies, which model the binding of aminoguanidine to the active site of the aldose reductase enzyme. researchgate.net Pimagedine (the salt form of aminoguanidine) has been reported to inhibit aldose reductase as one of its mechanisms of action. drugbank.com
However, other research presents conflicting evidence. A notable study investigating the effect of aminoguanidine on aldose reductase activity in galactose-fed rats found no significant inhibition. nih.gov In this study, in vitro experiments using bovine lens AR showed no effect at concentrations up to 1.0 mmol/L. nih.gov Furthermore, in vivo administration of aminoguanidine did not affect the tissue levels of galactitol (a product of galactose metabolism by aldose reductase), in contrast to known AR inhibitors like tolrestat, which were used as positive controls. nih.gov This suggests that, at least under the specific conditions of that study, aminoguanidine was not a direct or potent inhibitor of aldose reductase. nih.gov
Table 1: Summary of Research Findings on Aminoguanidine and Aldose Reductase Activity
| Study Focus | Model System | Key Finding | Reference |
|---|---|---|---|
| General Enzyme Inhibition | Review of multiple studies | Aminoguanidine is noted to inhibit several enzymes, including aldose reductase. | oup.comoup.com |
| In Vitro and In Vivo Inhibition Assay | Bovine lens AR (in vitro); Galactose-fed rats (in vivo) | At concentrations up to 1.0 mmol/L, aminoguanidine did not inhibit AR in vitro. In vivo, it did not affect tissue galactitol levels, unlike known AR inhibitors. | nih.gov |
| Mechanism of Action | Drug Database Entry | Pimagedine (aminoguanidine) is reported to have actions that include the inhibition of aldose reductase. | drugbank.com |
| Computational Analysis | Docking study | Molecular docking was used to model the interaction between aminoguanidine and the aldose reductase enzyme. | researchgate.net |
Xanthine (B1682287) Oxidase Inhibitory Potentials
Aminoguanidine hydrochloride has demonstrated inhibitory effects on xanthine oxidase (XO), a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. This enzymatic process is a significant source of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide. nih.gov
In complex biological settings, such as inflammation, the interplay between different enzymes is critical. Research on lipopolysaccharide (LPS)-treated skin demonstrated that the formation of radical adducts was suppressed by both the inducible nitric oxide synthase (iNOS) inhibitor aminoguanidine and the xanthine oxidase inhibitor allopurinol. pnas.org This suggests that both enzymes are required for the full cascade of free radical production in this model, and aminoguanidine's ability to inhibit both iNOS and, to some extent, xanthine oxidase may contribute to its observed effects. pnas.org
However, the inhibitory effect of aminoguanidine on xanthine oxidase is not universally observed in all experimental contexts. In a study on adipocytes from high-fat-fed mice, aminoguanidine (at 10 μM) had no effect on ROS levels, similar to the specific xanthine oxidase inhibitor allopurinol, suggesting that in this particular cell type and condition, xanthine oxidase was not the primary source of the observed oxidative stress. physiology.org
Table 2: Research Findings on Aminoguanidine and Xanthine Oxidase Inhibition
| Study Focus | Model System | Aminoguanidine Concentration | Key Finding | Reference |
|---|---|---|---|---|
| Antioxidant Properties | Electron Paramagnetic Resonance | ≥ 5 mM | Expressed a direct inhibitory effect on xanthine oxidase activity. | nih.gov |
| Renal Ischemia and Reperfusion | Review of in vitro data | High doses (≥ 5 mM) | High doses of aminoguanidine have an inhibitory effect on xanthine oxidase activity. | nih.gov |
| Free Radical Production in Skin | LPS-treated mice | 0.1 mg (injected) | Aminoguanidine suppressed LPS-induced radical adduct formation, as did the XO inhibitor allopurinol. | pnas.org |
| Oxidative Stress in Adipocytes | Adipocytes from high-fat-fed mice | 10 μM | Aminoguanidine had no effect on ROS levels. | physiology.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,3-diaminoguanidine |
| 3-deoxyglucosone |
| Allopurinol |
| Aminoguanidine hydrochloride |
| Carnosine |
| Galactitol |
| Glucose |
| Glyoxal (B1671930) |
| Methylguanidine |
| Methylglyoxal |
| Pimagedine |
| Pyridoxal |
| Sorbitol |
| Tolrestat |
| WAY-121,509 |
Cellular and Subcellular Responses to Aminoguanidine Hydrochloride
Mitigation of Oxidative Stress Pathways
Aminoguanidine (B1677879) hydrochloride demonstrates potent antioxidant properties by directly neutralizing reactive molecules and interfering with the propagation of oxidative damage. medchemexpress.commdpi.com This protective effect is achieved through several interconnected mechanisms.
Aminoguanidine hydrochloride functions as a direct scavenger of free radicals. mdpi.com Research has shown its capacity to quench hydroxyl radicals, one of the most potent and damaging reactive oxygen species. nih.gov In experimental models, aminoguanidine reduced hydrogen peroxide (H2O2)-induced benzoate (B1203000) hydroxylation in a dose-dependent manner, providing evidence of its hydroxyl radical scavenging activity. nih.gov The radical scavenging properties of aminoguanidine are considered a key contributor to its protective effects in various pathological conditions associated with high oxidative stress. mdpi.comresearchgate.net Studies have also demonstrated that preincubation with aminoguanidine significantly decreases oxidant-induced intracellular ROS production in retinal Müller cells. nih.gov
A significant consequence of oxidative stress is lipid peroxidation, a process that damages cell membranes and generates reactive aldehydes. Aminoguanidine hydrochloride has been shown to effectively attenuate this process. In studies involving streptozotocin-induced diabetic rats, treatment with aminoguanidine resulted in a significant reduction in plasma lipid hydroperoxides and red blood cell membrane malondialdehyde (MDA), a key marker of lipid peroxidation. nih.gov Similarly, in diabetic rabbits, aminoguanidine treatment completely prevented the twofold increase in vitreous lipid peroxide levels. nih.gov Further research has confirmed its ability to protect against lipid peroxidation induced by various hepatotoxins. medchemexpress.com
Table 1: Effect of Aminoguanidine on Lipid Peroxidation Markers in Diabetic Rats
| Group | Plasma Lipid Hydroperoxide (μmol/L) | Red Blood Cell (RBC) Membrane TBARS (nmol/mL) |
| Control | 5.62 ± 0.44 | 1.81 ± 0.19 |
| Diabetic (Untreated) | 7.53 ± 2.03 | 2.67 ± 0.46 |
| Diabetic (Aminoguanidine-Treated) | 6.23 ± 0.59 | 1.93 ± 0.12 |
| Data sourced from a study on streptozotocin-induced diabetic rats. nih.gov TBARS (Thiobarbituric Acid Reactive Substances) are indicators of lipid peroxidation. |
The impact of aminoguanidine on glutathione (B108866) (GSH) homeostasis, a critical component of the cell's antioxidant defense system, appears to be context-dependent. Some studies have reported that aminoguanidine's antioxidant effects occur without altering intracellular glutathione content. nih.gov However, other research indicates a more active role in modulating glutathione-related enzymes. For instance, in a model of brain injury, aminoguanidine increased the activity of glutathione S-transferase (GST), an enzyme crucial for detoxification, while decreasing levels of glutathione peroxidase (GPx). mdpi.comnih.gov In other experimental settings, aminoguanidine was found to restore depleted GSH levels. medchemexpress.com This suggests that aminoguanidine may influence glutathione metabolism differently depending on the cell type and the nature of the oxidative challenge.
Modulation of Inflammatory Signaling Cascades
Aminoguanidine hydrochloride exerts significant anti-inflammatory effects by intervening in the production of inflammatory mediators and the signaling pathways that regulate their expression. nih.gov
Aminoguanidine is a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme whose expression is driven by pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov In cultured rat hepatocytes stimulated with a mixture of cytokines (including TNF-α and IL-1β) and lipopolysaccharide (LPS), aminoguanidine markedly blocked the production of nitric oxide (NO) in a dose-dependent manner. nih.gov Further studies in rat articular chondrocytes demonstrated that aminoguanidine dose-dependently inhibits the protein and gene expression of both iNOS and cyclooxygenase-2 (COX-2) induced by IL-1β, another key inflammatory mediator. researchgate.net
Table 2: Inhibition of Cytokine-Induced Nitrite (B80452) Production by Aminoguanidine
| Aminoguanidine Concentration (mmol/L) | Nitrite Production (% of Stimulated Control) |
| 0 (Control) | 100% |
| 0.01 | ~75% |
| 0.1 | ~46% |
| 1.0 | ~40% |
| Data reflects the effect of aminoguanidine on nitrite (a stable metabolite of NO) production in cultured rat hepatocytes stimulated with a cytokine/LPS mixture. nih.gov |
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and the expression of genes for iNOS and COX-2. researchgate.netnih.gov Aminoguanidine has been found to directly interfere with this critical signaling cascade. Research shows that its anti-inflammatory effects are mediated by blocking the NF-κB signaling pathway. researchgate.net In IL-1β-stimulated chondrocytes, aminoguanidine was observed to decrease the phosphorylation of key signaling proteins IKKβ, IκBα, and the p65 subunit of NF-κB. researchgate.net This inhibition of phosphorylation prevents the degradation of IκBα and, consequently, blocks the translocation of the NF-κB p65 subunit into the nucleus. researchgate.net Other studies have confirmed that aminoguanidine can inhibit NF-κB nuclear translocation, thereby alleviating neuroinflammation in diabetic models. nih.gov
Downregulation of Receptor for Advanced Glycation End Products (RAGE) Expression
Aminoguanidine hydrochloride has been shown to exert a significant influence on the expression of the Receptor for Advanced Glycation End Products (RAGE). Research indicates that in the kidneys of diabetic rats, the gene expression of RAGE is abnormally regulated, and treatment with aminoguanidine can ameliorate this effect. This suggests that the accumulation of advanced glycation end products (AGEs) plays a crucial role in increasing RAGE gene expression in vivo, and by reducing AGE levels, aminoguanidine therapy helps to normalize RAGE expression.
Impact on Cellular Proliferation and Apoptosis
Influences on Cellular Growth and DNA Synthesis
Aminoguanidine hydrochloride demonstrates notable effects on cellular proliferation and the synthesis of DNA, with outcomes often dependent on the cell type and context. In certain cancer cell lines, such as BRL-3A (from normal rat liver) and HeLa-S3 (from human cervical cancer), aminoguanidine inhibits cell growth in a concentration-dependent manner without causing cell death. The 50% growth-inhibitory concentrations (IC50) were identified as 4.6 mg/ml for BRL-3A and 2.2 mg/ml for HeLa-S3 cells. Mechanistic studies revealed that this inhibition of cell proliferation is achieved by prolonging the M-phase of the cell cycle. Following a 24-hour culture with aminoguanidine, an increased proportion of cells were observed in the G2/M-phase, with a corresponding decrease in the G1-phase.
Conversely, in AR42J cells, a different effect was noted where aminoguanidine at a concentration of 100 μM induced ERK activation and promoted cell proliferation. However, in the context of chemotherapy-induced damage, aminoguanidine (at concentrations of 100, 200, 500, and 1000 μM over 24 hours) was found to reduce DNA damage in A549 cells induced by Doxorubicin (B1662922). Furthermore, derivatives of N-hydroxy-N'-aminoguanidine have been shown to be potent inhibitors of ribonucleotide reductase activity and DNA synthesis in L1210 mouse leukemia cells within a low micromolar concentration range after just a two-hour exposure.
| Cell Line | Concentration | Observed Effect |
|---|---|---|
| BRL-3A (Rat Liver) | 4.6 mg/ml (IC50) | Inhibition of cell growth |
| HeLa-S3 (Human Cervical Cancer) | 2.2 mg/ml (IC50) | Inhibition of cell growth |
| AR42J | 100 µM | Promotion of cell proliferation |
| A549 | 100-1000 µM | Reduction of Doxorubicin-induced DNA damage |
| L1210 (Mouse Leukemia) | Low micromolar | Inhibition of DNA synthesis |
Apoptotic Pathway Modulation (e.g., Bcl-2 Family Proteins, Caspase Activation)
The influence of aminoguanidine hydrochloride on apoptosis is multifaceted, demonstrating both pro-apoptotic and anti-apoptotic capabilities depending on the cellular environment. In the context of cancer, aminoguanidine has been shown to induce apoptosis. In human hepatocellular carcinoma HepG2 cells, treatment with aminoguanidine resulted in dose-dependent apoptosis. This effect was linked to a dose-dependent increase in the Bax/Bcl-2 gene expression ratio, suggesting that the cytotoxicity of aminoguanidine on these cancer cells is mediated through the induction of the mitochondrial-dependent apoptotic pathway. The Bcl-2 family of proteins are critical regulators of this pathway, with Bax being a pro-apoptotic member and Bcl-2 being an anti-apoptotic member. An increased Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis. This process typically involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner proteins of apoptosis.
In contrast, under conditions of diabetic pathology, aminoguanidine exhibits protective, anti-apoptotic effects. In the retinas of diabetic rats, aminoguanidine treatment inhibited the early stages of capillary cell apoptosis, a process that predicts the later development of retinopathy. Similarly, it strongly inhibited the loss of retinal ganglion cells through apoptosis in Zucker diabetic fatty rats. Aminoguanidine also displays a dose-dependent inhibitory effect on apoptosis induced by the chemotherapeutic agent Doxorubicin. This dual functionality highlights the compound's ability to modulate apoptotic signaling pathways in a context-dependent manner, promoting cell death in cancerous cells while protecting specific cell types from stress-induced apoptosis.
Alterations in Gene Expression Profiles
Plasminogen Activator Inhibitor-1 (PAI-1) Gene Expression
| Condition | Aminoguanidine Dose | Effect on PAI-1 Expression |
|---|---|---|
| Diabetic Rats | 50 mg/kg | Decreased |
| 100 mg/kg | Decreased | |
| 200 mg/kg | Decreased | |
| Healthy Rats | 50 mg/kg | No significant effect |
| 100 mg/kg | No significant effect | |
| 200 mg/kg | Decreased |
Endothelial Cell Activation Markers
Aminoguanidine hydrochloride alters the expression of several endothelial cell activation markers, which are crucial in processes like inflammation and immune response. In a murine model of renal ischemia-reperfusion injury, the administration of aminoguanidine significantly reduced the mRNA expression of VE-cadherin and PECAM-1 (Platelet/Endothelial Cell Adhesion Molecule 1 or CD31). These molecules are key components of endothelial cell junctions and their upregulation is associated with endothelial activation and dysfunction.
However, the effect of aminoguanidine on endothelial markers can be complex. An in vitro study on nonactivated human umbilical vein endothelial cells (HUVEC) found that aminoguanidine at a concentration of 0.01 mol/l caused a significant upregulation of Intercellular Adhesion Molecule 1 (ICAM-1) by 48 +/- 17.4%. In contrast, the expression of Vascular Cell Adhesion Molecule 1 (VCAM-1) and E-selectin remained unaffected by aminoguanidine treatment under the same conditions. This suggests that while aminoguanidine may mitigate certain aspects of endothelial activation, it could potentially enhance others, such as the expression of ICAM-1, which plays a role in leukocyte adhesion.
Antioxidant Enzyme Transcription (e.g., Catalase, Superoxide (B77818) Dismutase, Glutathione Peroxidase)
Aminoguanidine hydrochloride's role as an antioxidant is multifaceted, involving not only direct scavenging of reactive species but also interaction with the enzymatic antioxidant defense system. However, its influence on the transcriptional regulation of key antioxidant enzymes—catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx)—is complex and appears highly dependent on the specific pathological model and tissue type under investigation. Research has yielded varied results regarding the activity and levels of these enzymes following aminoguanidine administration, with direct evidence on gene transcription being less defined.
Catalase (CAT)
The interaction between aminoguanidine and catalase is notably complex. Some research indicates a direct inhibitory effect on the enzyme's function. A 1993 study demonstrated that aminoguanidine irreversibly inhibits catalase, with an efficacy comparable to the well-known inhibitor aminotriazole nih.gov. Another study in a model of experimental diabetes found that while diabetes induction led to a decrease in catalase activity, subsequent treatment with aminoguanidine resulted in a further decrease in the enzyme's activity after 12 weeks nih.gov.
Conversely, in other models of oxidative stress, aminoguanidine has been associated with a restoration of catalase activity. For instance, in a model of gentamicine-induced nephrotoxicity, administration of aminoguanidine was shown to increase CAT activity nih.gov. Similarly, in rats with cyclophosphamide-induced kidney damage, pretreatment with aminoguanidine helped recover lost catalase activity nih.gov. These findings suggest that aminoguanidine does not act as a universal upregulator of catalase; instead, its effect may be secondary to its other antioxidant actions or vary depending on the specific cellular environment and the nature of the oxidative insult. The available literature primarily focuses on enzymatic activity, with less direct evidence on the transcriptional regulation of the CAT gene by aminoguanidine.
Effect of Aminoguanidine on Catalase Activity in Different Experimental Models
| Experimental Model | Observed Effect on Catalase Activity | Reference |
| In Vitro Study | Irreversible Inhibition | nih.gov |
| Streptozotocin-Induced Diabetes (Rats) | Decrease | nih.gov |
| Gentamicine-Induced Oxidative Stress (Rats) | Increase | nih.gov |
| Cyclophosphamide-Induced Nephrotoxicity (Rats) | Recovery of Activity | nih.gov |
Superoxide Dismutase (SOD)
The effect of aminoguanidine on superoxide dismutase, a crucial enzyme that catalyzes the dismutation of the superoxide radical, also shows variability across studies. In erythrocytes of diabetic rats, aminoguanidine treatment led to a decrease in SOD activity over a 12-week period nih.gov. Furthermore, in a model of intestinal ischemia-reperfusion injury, aminoguanidine administration was associated with decreased levels of SOD nih.gov.
In contrast, research on gentamicine-induced oxidative stress demonstrated that co-administration of aminoguanidine resulted in increased SOD activity, highlighting a potential protective modulation nih.gov. This discrepancy indicates that the influence of aminoguanidine on SOD is not straightforward and may be an adaptive response tailored to the specific oxidative challenge rather than a direct and universal transcriptional activation.
Effect of Aminoguanidine on Superoxide Dismutase Activity/Levels in Different Experimental Models
| Experimental Model | Observed Effect on SOD Activity/Levels | Reference |
| Streptozotocin-Induced Diabetes (Rats) | Decrease | nih.gov |
| Intestinal Ischemia-Reperfusion Injury | Decrease | nih.gov |
| Gentamicine-Induced Oxidative Stress (Rats) | Increase | nih.gov |
Glutathione Peroxidase (GPx)
Glutathione peroxidase is essential for reducing hydrogen peroxide and lipid hydroperoxides. The response of GPx to aminoguanidine treatment is also context-dependent. In diabetic rats, long-term administration of aminoguanidine augmented the activity of GPx nih.gov. Likewise, in the context of gentamicine-induced toxicity, aminoguanidine increased GPx activity nih.gov.
However, in other injury models, the opposite effect has been observed. Studies on brain injury induced by doxorubicin and on intestinal ischemia-reperfusion injury reported that aminoguanidine treatment decreased the levels of GPx nih.gov. These divergent outcomes underscore the complexity of aminoguanidine's interaction with the antioxidant defense system. The effect on GPx may be an indirect consequence of aminoguanidine's primary mechanism of action, such as scavenging reactive carbonyl species, which in turn alters the substrate load and redox signaling that governs the expression and activity of these enzymes. The precise mechanisms governing these differential responses, particularly at the level of gene transcription via pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) system, remain an area for further investigation.
Effect of Aminoguanidine on Glutathione Peroxidase Activity/Levels in Different Experimental Models
| Experimental Model | Observed Effect on GPx Activity/Levels | Reference |
| Streptozotocin-Induced Diabetes (Rats) | Increase/Augmentation | nih.gov |
| Gentamicine-Induced Oxidative Stress (Rats) | Increase | nih.gov |
| Doxorubicin-Induced Brain Injury | Decrease | nih.gov |
| Intestinal Ischemia-Reperfusion Injury | Decrease | nih.gov |
| Cyclophosphamide-Induced Nephrotoxicity (Rats) | Recovery of Activity | nih.gov |
Experimental Research Models Employing Aminoguanidine Hydrochloride
In Vitro Mechanistic Investigations
In vitro models have been crucial in dissecting the specific molecular and cellular effects of aminoguanidine (B1677879) hydrochloride. These controlled environments allow for detailed mechanistic studies on its interaction with biological molecules and its influence on cellular pathways.
Cultured cell lines provide a valuable platform for observing the direct effects of aminoguanidine hydrochloride on specific cell types implicated in various pathologies.
Retinal Capillary Endothelial Cells and Pericytes: Studies using cultured bovine retinal capillary endothelial cells and pericytes have explored the protective effects of aminoguanidine hydrochloride against cytotoxic modified low-density lipoprotein (LDL). When LDL is modified by glycation, oxidation, or glycoxidation, it reduces the survival of these retinal cells. Research showed that the presence of very low concentrations of aminoguanidine hydrochloride during the modification of LDL significantly mitigated this cytotoxic effect nih.gov. However, when aminoguanidine was added to the culture media with previously modified LDL, it conferred no additional protection nih.gov. This suggests its primary role in this context is preventing the formation of toxic LDL modifications rather than protecting cells from their effects nih.gov.
Pancreatic Carcinoma Cells: The effect of aminoguanidine hydrochloride has been evaluated in the AR42J rat pancreatic tumor cell line. In this model, aminoguanidine induced a 3- to 5-fold activation of phospho-ERK-1/2, a proliferative signal in the MAPK pathway researcher.life. This activation was associated with enhanced cell function, as evidenced by increased cholecystokinin (B1591339) (CCK)-stimulated amylase release, and proliferation researcher.life. These findings suggest that in this specific cancer cell line, aminoguanidine acts as a pro-oxidant, promoting proliferative signals researcher.life.
Macrophages: In inflammatory conditions, high concentrations of nitric oxide (NO) are released by macrophages, which can contribute to tissue damage nih.gov. Studies on cultured rat hepatocytes, which share some functions with macrophages, demonstrated that aminoguanidine hydrochloride is a potent inhibitor of inducible nitric oxide synthase (iNOS). It markedly blocked NO production under inflammatory stimuli in a dose-dependent manner nih.gov. Further research has indicated that aminoguanidine can enhance the growth and proliferation of fibroblasts, another cell type involved in inflammatory and healing processes nih.gov.
Table 1: Effects of Aminoguanidine Hydrochloride on Cultured Mammalian Cell Lines
| Cell Line | Model System | Key Findings | Reference |
|---|---|---|---|
| Bovine Retinal Capillary Endothelial Cells & Pericytes | Exposure to modified LDL | Mitigated the cytotoxic effects of LDL when present during LDL modification. | nih.gov |
| AR42J (Rat Pancreatic Carcinoma) | Direct cell culture | Induced activation of the proliferative ERK-1/2 pathway and enhanced cell function. | researcher.life |
| Rat Hepatocytes (as a model for macrophage function) | Inflammatory cytokine stimulation | Potently inhibited inducible nitric oxide synthase (iNOS) and blocked nitric oxide (NO) production. | nih.gov |
Cell-free assays are instrumental in confirming the direct chemical interactions of aminoguanidine hydrochloride. These systems isolate specific biochemical reactions from the complexity of a cellular environment.
Protein Glycation Assays: Aminoguanidine hydrochloride is widely recognized as an inhibitor of the formation of advanced glycation end products (AGEs). In cell-free systems, it has been shown to prevent the formation of fluorescent AGEs and glucose-derived protein cross-links researchgate.net. Studies using normal and diabetic plasma incubated with glucose demonstrated that aminoguanidine inhibits glycation, with the effect being measurable through fluorescence and ELISA researchgate.net. It is considered a classic anti-glycation agent that blocks the reactive carbonyl group of the Amadori product, thereby preventing the subsequent reactions that lead to AGE formation researchgate.netnih.gov.
Carbonyl Trapping Assays: The primary mechanism by which aminoguanidine inhibits AGE formation is through the trapping of reactive carbonyl species (RCS), such as glyoxal (B1671930) and methylglyoxal (B44143) nih.govresearchgate.net. The nucleophilic hydrazine (B178648) moiety of aminoguanidine reacts with these dicarbonyl compounds to form stable, non-toxic 1,2,4-triazine (B1199460) adducts researchgate.net. It can also react with carbonyl or α-hydroxycarbonyl sugars to form a hydrazone researchgate.netresearchgate.net. This scavenging action prevents the carbonyl compounds from reacting with proteins to form AGEs. Aminoguanidine has also been shown to scavenge formaldehyde (B43269) both in vitro and in vivo nih.gov.
Table 2: Mechanistic Actions of Aminoguanidine Hydrochloride in Cell-Free Assays
| Assay Type | Mechanism of Action | Outcome | Reference |
|---|---|---|---|
| Protein Glycation Assay | Blocks the reactive carbonyl group of the Amadori product. | Prevents the formation of fluorescent advanced glycation end products (AGEs) and protein cross-linking. | researchgate.netnih.gov |
| Carbonyl Trapping Assay | The hydrazine moiety reacts with reactive carbonyl species (e.g., methylglyoxal, glyoxal). | Forms stable triazine adducts, scavenging the carbonyl compounds and preventing them from forming AGEs. | researchgate.netresearchgate.net |
In Vivo Animal Models of Pathophysiological Conditions
Animal models are essential for understanding the effects of aminoguanidine hydrochloride in a complex physiological system, particularly for diseases where glycation plays a significant pathogenic role.
Aminoguanidine hydrochloride has been evaluated in rodent models of diabetic nephropathy, typically induced by streptozotocin (B1681764).
Functional and Structural Changes: In diabetic rat models, treatment with aminoguanidine has been shown to retard the development of albuminuria, a key indicator of kidney damage nih.gov. It was also observed to reduce mesangial expansion nih.gov. Studies have shown that aminoguanidine treatment can partially reverse phenotypes such as increased urine flow and glomerular filtration rate (GFR) seen in diabetic rats nih.gov. The renoprotective effects appear to be related to the duration of the treatment nih.gov. However, the treatment did not appear to affect the increased glomerular basement membrane thickness associated with diabetes nih.gov. The mechanism is linked to its ability to inhibit the time-dependent accumulation of AGEs in the kidney nih.govnih.gov.
Table 3: Research Findings in Experimental Diabetic Nephropathy Models
| Animal Model | Parameter Measured | Effect of Aminoguanidine Hydrochloride | Reference |
|---|---|---|---|
| Streptozotocin-induced diabetic rats | Albuminuria | Retarded the increase in albuminuria. | nih.gov |
| Streptozotocin-induced diabetic rats | Mesangial Expansion | Reduced mesangial expansion. | nih.gov |
| Streptozotocin-induced diabetic rats | Glomerular AGE Accumulation | Attenuated the increase in glomerular fluorescence (an indicator of AGEs). | nih.gov |
| Streptozotocin-induced diabetic rats | Glomerular Filtration Rate (GFR) | Did not affect the increased GFR in one study. | nih.gov |
| Streptozotocin-induced diabetic rats | Glomerular Basement Membrane Thickness | No significant effect observed. | nih.gov |
The efficacy of aminoguanidine hydrochloride in mitigating the pathological features of diabetic retinopathy has been extensively studied in animal models.
Vascular and Cellular Pathology: In long-term studies of diabetic rats (up to 75 weeks), aminoguanidine treatment significantly reduced the development of characteristic lesions of diabetic retinopathy nih.govpnas.org. Untreated diabetic animals showed a dramatic increase in acellular capillaries and the formation of capillary microaneurysms, whereas aminoguanidine-treated animals had significantly fewer acellular capillaries and no microaneurysms nih.govpnas.org. The treatment also prevented abnormal endothelial cell proliferation and diminished the loss of pericytes nih.govpnas.org. Furthermore, aminoguanidine was found to inhibit the diabetes-induced increase in retinal capillary cell apoptosis (programmed cell death) for both pericytes and endothelial cells arvojournals.orgarvojournals.org. This inhibition of early apoptosis predicted the later prevention of histologic lesions arvojournals.orgarvojournals.org.
Functional Vascular Changes: Diabetic rats exhibit a loss of functional hyperemia, which is the dilation of retinal arterioles in response to light stimulation. This response was diminished by 61% in diabetic animals frontiersin.orgnih.gov. Both acute and chronic treatment with aminoguanidine hydrochloride restored this flicker-induced arteriole dilation to near-normal levels frontiersin.orgnih.gov. This effect is attributed, in part, to its role as an inhibitor of inducible nitric oxide synthase (iNOS), suggesting a mechanism beyond just AGE inhibition frontiersin.orgnih.gov.
Table 4: Research Findings in Experimental Diabetic Retinopathy Models
| Animal Model | Parameter Measured | Effect of Aminoguanidine Hydrochloride | Reference |
|---|---|---|---|
| Streptozotocin-induced diabetic rats (75 weeks) | Acellular Capillaries | Reduced the 18.6-fold increase in untreated diabetics to a 3.6-fold increase. | nih.govpnas.org |
| Streptozotocin-induced diabetic rats (75 weeks) | Microaneurysms | Completely prevented formation (vs. presence in untreated diabetics). | nih.govpnas.org |
| Streptozotocin-induced diabetic rats (26 weeks) | Pericyte Loss | Significantly diminished pericyte dropout. | nih.govpnas.org |
| Alloxan-induced diabetic rats (6-8 months) | Capillary Cell Apoptosis | Prevented the diabetes-induced increase in TUNEL-positive pericyte and endothelial cell nuclei. | arvojournals.orgarvojournals.org |
| Streptozotocin-induced diabetic rats | Functional Hyperemia (Arteriole Dilation) | Restored flicker-induced arteriole dilations from a 61% reduction back to near-control levels. | frontiersin.orgnih.gov |
Models of Metabolic and Glycation-Related Disorders
Experimental Diabetic Neuropathy Models
Aminoguanidine hydrochloride has been frequently investigated in animal models of diabetic neuropathy, particularly those induced by streptozotocin in rats. Research in this area focuses on functional, structural, and biochemical changes in peripheral nerves.
In streptozotocin-induced diabetic rats, a significant decrease in sciatic motor nerve conduction velocity (MNCV) is a common finding. nih.gov Treatment with aminoguanidine has been shown to dose-dependently ameliorate this slowing of MNCV. nih.gov Studies indicate that aminoguanidine treatment can prevent the expected decrease in both motor and sensory nerve conduction velocities. nih.gov This beneficial effect on nerve function appears to be linked to the inhibition of advanced glycation end-products (AGEs) formation. nih.govdiabetesjournals.org The levels of AGEs in tissues like the renal cortex were found to be inversely correlated with MNCV, and aminoguanidine treatment reduced the accumulation of these products. nih.gov
Further investigations into the mechanism show that while diabetes induces a significant elevation of polyol pathway metabolites like sorbitol and fructose (B13574) in the sciatic nerve, aminoguanidine treatment does not significantly affect these levels. nih.gov This suggests its primary action in these models is not through the aldose reductase pathway but rather via the prevention of AGE formation. nih.gov Morphometric analysis of peripheral nerves in these models has shown that aminoguanidine can have a partial positive effect on myelinated fiber size and axonal atrophy. diabetesjournals.org Additionally, aminoguanidine has been observed to correct structural abnormalities of endoneurial microvessels, such as the expansion of vascular and luminal areas, suggesting a beneficial role in improving endoneurial microcirculation. nih.gov
| Animal Model | Key Parameter Investigated | Observed Effect of Aminoguanidine Hydrochloride | Reference |
|---|---|---|---|
| Streptozotocin-induced diabetic rats | Motor Nerve Conduction Velocity (MNCV) | Ameliorated the slowing of MNCV in a dose-dependent manner. nih.gov | nih.gov |
| Streptozotocin-induced diabetic rats | Sensory Nerve Conduction Velocity | Prevented deficits in sensory saphenous conduction velocity. nih.gov | nih.gov |
| Streptozotocin-induced diabetic rats | Advanced Glycation End-products (AGEs) | Inhibited the accumulation of fluorescent AGEs in diabetic nerves. diabetesjournals.org | diabetesjournals.org |
| Streptozotocin-induced diabetic db/db mice | Motor Nerve Conduction Velocity (MNCV) | Prevented the decrease of MNCV by reducing AGEs. bvsalud.org | bvsalud.org |
| Streptozotocin-induced diabetic rats | Endoneurial Microvessels | Partially corrected the expansion of vascular and luminal areas. nih.gov | nih.gov |
Experimental Diabetic Cardiovascular Complication Models
In the context of diabetic cardiovascular complications, aminoguanidine has been studied in models of diabetic cardiomyopathy and vascular dysfunction. These studies highlight its potential to mitigate structural and functional cardiac and vascular abnormalities associated with diabetes.
A key feature of diabetic cardiomyopathy is decreased cardiac compliance, leading to a "stiff myocardium." In streptozotocin-induced diabetic rat models, aminoguanidine was found to prevent this decrease in left ventricular compliance. ahajournals.orgahajournals.org This effect was associated with the prevention of enhanced myocardial collagen fluorescence, an indicator of AGEs accumulation, without altering the myocardial collagen volume fraction. ahajournals.org This suggests that aminoguanidine helps maintain myocardial compliance by inhibiting the formation of collagen cross-links by AGEs, rather than by affecting fibrosis. ahajournals.orgahajournals.org
Aminoguanidine has also been shown to prevent the impairment of cardiac pumping mechanics in type 2 diabetes models (streptozotocin and nicotinamide-induced). nih.gov It was observed to avert the reduction in myocardial contractility (maximal systolic elastance) and the increase in left ventricular internal resistance. nih.gov In models of type 2 diabetes, aminoguanidine also demonstrated an antifibrotic role, reducing fibrosis deposition and α-smooth muscle actin induction in the heart. nih.gov
Regarding vascular complications, studies have shown that aminoguanidine largely prevents the increased blood flow and vascular leakage of proteins seen in diabetic rats. nih.govresearchgate.net It normalizes the increased vascular albumin permeation in tissues like the aorta and sciatic nerve. diabetesjournals.org These protective effects on vascular function are linked to its ability to inhibit nitric oxide production. nih.govdiabetesjournals.org Histological studies of the aorta in diabetic rats revealed that aminoguanidine treatment prevented the disorganization of elastic fibers and the overexpression of α-smooth muscle actin, thereby protecting the aortic structure. anatoljcardiol.com
| Animal Model | Key Parameter Investigated | Observed Effect of Aminoguanidine Hydrochloride | Reference |
|---|---|---|---|
| Streptozotocin-induced diabetic rats | Myocardial Compliance (Stiffness) | Prevented the decrease in left ventricular end-diastolic compliance and the increase in myocardial stiffness. ahajournals.orgahajournals.org | ahajournals.orgahajournals.org |
| Streptozotocin and nicotinamide-induced type 2 diabetic rats | Cardiac Pumping Mechanics | Prevented the reduction in myocardial contractility and the augmentation in LV internal resistance. nih.gov | nih.gov |
| Type 2 diabetic rats | Cardiac Fibrosis | Reduced fibrosis deposition and α-smooth muscle actin induction. nih.gov | nih.gov |
| Streptozotocin-induced diabetic rats | Vascular Permeability | Largely prevented increased vascular leakage of proteins and normalized albumin permeation. nih.govdiabetesjournals.org | nih.govdiabetesjournals.org |
| Streptozotocin-induced diabetic rats | Aortic Structure | Prevented disorganization of elastic fibers and overexpression of α-smooth muscle actin in the aorta. anatoljcardiol.com | anatoljcardiol.com |
Models of Neurological and Neurodegenerative Pathologies
Aminoguanidine hydrochloride's effects have been explored in various models of acute and chronic neurological damage, including cerebral ischemia, and models mimicking aspects of Alzheimer's disease.
Cerebral Ischemia and Reperfusion Injury Models
In rodent models of focal stroke, aminoguanidine has demonstrated significant neuroprotective effects. ahajournals.org Studies involving middle cerebral artery occlusion (MCAO) in rats show that aminoguanidine administration leads to a dose-dependent reduction in total infarct volume. nih.gov A significant reduction in infarct volume was observed even when the compound was administered up to two hours after the onset of ischemia. ahajournals.orgnih.gov This cerebroprotection appears to be independent of systemic physiological variables like temperature or blood pressure. nih.gov
The neuroprotective effect extends to both cortical and striatal brain regions, with early administration at the beginning of ischemia significantly reducing infarct volumes in both areas. phypha.ir Beyond simply reducing the volume of damaged tissue, aminoguanidine has also been shown to improve neurological dysfunction following the ischemic event. nih.gov The molecular basis for this cerebroprotective effect is thought to involve the inhibition of brain polyamine oxidase activity. ahajournals.org
| Animal Model | Key Parameter Investigated | Observed Effect of Aminoguanidine Hydrochloride | Reference |
|---|---|---|---|
| Rat model of focal cerebral infarction (MCAO) | Infarct Volume | Provided dose-dependent and time-dependent reduction in cortical infarct volume. ahajournals.orgnih.govnih.gov | ahajournals.orgnih.govnih.gov |
| Rat model of transient focal cerebral ischemia | Neurological Dysfunction | Significantly improved neurological recovery. nih.gov | nih.gov |
| Rat model of transient focal cerebral ischemia | Cortical and Striatal Infarct Volumes | Reduced infarct volumes in both the cortex and striatum. phypha.ir | phypha.ir |
Amyloid-Beta Induced Neurodegeneration Models
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptide. nih.gov In rat models where neurodegeneration is induced by injecting the Aβ peptide fragment (Aβ25-35) into the temporal cortex, aminoguanidine has shown protective effects. nih.govresearchgate.net
Systemic administration of aminoguanidine was found to significantly improve spatial memory deficits caused by the Aβ injection. nih.gov This functional improvement was correlated with a reduction in neurodegeneration in the temporal cortex and hippocampus. nih.govresearchgate.net At the cellular level, aminoguanidine treatment inhibited the activation of glia (reactive gliosis) and decreased the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net It also reduced nitrite (B80452) levels, suggesting an inhibition of nitrosative stress. nih.gov These findings suggest that aminoguanidine counteracts the neurodegenerative events induced by Aβ toxicity by modulating inflammatory reactions and nitrosative stress. researchgate.net In other models using scopolamine (B1681570) to induce dementia, aminoguanidine administration improved memory and increased the density of pyramidal cells while decreasing the number of apoptotic cells in the hippocampal CA1 region. brieflands.com
| Animal Model | Key Parameter Investigated | Observed Effect of Aminoguanidine Hydrochloride | Reference |
|---|---|---|---|
| Rat model with Aβ(25-35) injection into temporal cortex | Spatial Memory | Ameliorated memory impairment. nih.gov | nih.gov |
| Rat model with Aβ(25-35) injection into temporal cortex | Inflammatory Response | Decreased reactive gliosis and levels of IL-1β and TNF-α. nih.govresearchgate.net | nih.govresearchgate.net |
| Rat model with Aβ(25-35) injection into temporal cortex | Nitrosative Stress | Reduced nitrite levels in the temporal cortex and hippocampus. nih.gov | nih.gov |
| Scopolamine-induced dementia rat model | Hippocampal Cell Apoptosis | Declined the number of apoptotic cells in the CA1 area of the hippocampus. brieflands.com | brieflands.com |
Methylglyoxal-Induced Neurobehavioral Alteration Models
Methylglyoxal (MG) is a reactive dicarbonyl compound and a primary precursor of AGEs, which are implicated in neurological disorders. researchgate.netbrieflands.com In rat models, oral administration of methylglyoxal has been shown to cause memory impairment, increase anxiety-like behaviors, and elevate markers of oxidative stress, such as protein carbonylation in brain tissues. researchgate.netbrieflands.com
Studies evaluating aminoguanidine in these models have found that it offers neuroprotective effects. brieflands.com Treatment with aminoguanidine was effective in alleviating the anxiety induced by methylglyoxal exposure. brieflands.com Furthermore, it was shown to reduce the carbonyl content and protein carbonylation in brain tissues, indicating a reduction in oxidative stress. researchgate.netbrieflands.com Histopathological analysis revealed that while methylglyoxal caused neuronal damage and necrosis in the hippocampus, aminoguanidine treatment improved neuronal survival in these areas. researchgate.net
| Animal Model | Key Parameter Investigated | Observed Effect of Aminoguanidine Hydrochloride | Reference |
|---|---|---|---|
| Rat model with oral methylglyoxal exposure | Anxiety-like Behavior | Reduced anxiety induced by methylglyoxal. brieflands.com | brieflands.com |
| Rat model with oral methylglyoxal exposure | Oxidative Stress (Protein Carbonylation) | Reduced carbonyl content in brain tissues. researchgate.netbrieflands.com | researchgate.netbrieflands.com |
| Rat model with oral methylglyoxal exposure | Hippocampal Neuronal Survival | Improved neuronal survival in the CA1 and dentate gyrus regions. researchgate.net | researchgate.net |
Models of Inflammatory and Tissue Injury States
Aminoguanidine hydrochloride has been evaluated in a range of experimental models characterized by inflammation and tissue injury, including colitis, lung injury, and renal ischemia-reperfusion injury. Its effects in these models are primarily attributed to its anti-inflammatory and antioxidant properties.
In a rat model of trinitrobenzene sulphonic acid-induced colitis, oral treatment with aminoguanidine significantly ameliorated macroscopic and microscopic mucosal damage and reduced ulcer area. nih.gov This improvement was associated with a decrease in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and a reduction in serum nitrogen oxide. nih.gov The findings suggest that aminoguanidine ameliorates colitis through both its anti-inflammatory effect and by accelerating the proliferation of colonic mucosal cells. nih.gov
In models of lipopolysaccharide (LPS)-induced systemic and lung inflammation in rats, aminoguanidine treatment reduced oxidant markers, inflammatory cytokines, and lung pathological changes. nih.gov It demonstrated a protective role against LPS-induced lung injury caused by inflammation and oxidative stress. nih.gov Similarly, in rat articular chondrocytes stimulated with interleukin-1β (a model for osteoarthritis-related inflammation), aminoguanidine inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the NF-κB signaling pathway. ingentaconnect.comresearchgate.net
In a mouse model of renal ischemia and reperfusion injury, aminoguanidine conferred a renoprotective effect. mdpi.comnih.gov It prevented lipid peroxidation, increased glutathione (B108866) levels, and inhibited iNOS. mdpi.com This antioxidant activity was associated with the inhibition of inflammation, endothelial activation, and markers of acute kidney injury, ultimately leading to improved kidney function. mdpi.comnih.gov
Acute Lung Injury Models
Aminoguanidine hydrochloride has been investigated in various preclinical models of acute lung injury (ALI), demonstrating effects on inflammatory and oxidative stress pathways. In a rat model of systemic and pulmonary inflammation induced by lipopolysaccharide (LPS), treatment with aminoguanidine was associated with a reduction in oxidant markers and inflammatory cytokines. nih.gov Concurrently, an increase in antioxidants and anti-inflammatory cytokines was observed. nih.gov Pathological examination of the lungs revealed that aminoguanidine treatment improved changes such as interstitial inflammation and lymphoid infiltration. nih.gov Analysis of bronchoalveolar lavage fluid (BALF) showed that aminoguanidine decreased the total white blood cell count, as well as the numbers of lymphocytes and macrophages. nih.gov
In a model of radiation-induced ALI in rats, the administration of aminoguanidine was found to prevent lung injury. This was evidenced by decreased protein concentration and lactate (B86563) dehydrogenase activity in the BALF. physiology.org A key finding in this model was the significant reduction in the formation of nitrotyrosine, a marker of nitrosative stress, in the aminoguanidine-treated group. physiology.org Further research in a mouse model of influenza A(H1N1)pdm09 virus-induced ALI combined with diabetes mellitus showed that aminoguanidine treatment led to reduced mortality, decreased hypoxia, and limited lung damage. researchgate.net This protective effect was associated with a reduction in the inflammatory response and lower levels of advanced glycation end products (AGEs) in the lung tissue. researchgate.net
Table 1: Effects of Aminoguanidine in LPS-Induced Lung Injury Model in Rats
| Parameter | Observation in LPS Group | Effect of Aminoguanidine Treatment |
|---|---|---|
| Oxidant Markers | Increased | Reduced |
| Inflammatory Cytokines | Increased | Reduced |
| Antioxidants | Decreased | Increased |
| Anti-inflammatory Cytokines | Decreased | Increased |
| BALF Total WBC Count | Increased | Decreased |
| BALF Lymphocytes | Increased | Decreased |
| BALF Macrophages | Increased | Decreased |
| Lung Pathology | Interstitial inflammation, lymphoid infiltration | Improved |
Peritoneal Dialysis-Induced Peritoneal Remodeling Models
The utility of aminoguanidine has been explored in rat models of peritoneal remodeling induced by peritoneal dialysis (PD) fluids. The bioincompatibility of conventional glucose-based PD fluids is partly attributed to the presence of glucose degradation products (GDPs) and the subsequent formation of advanced glycation end products (AGEs), which contribute to peritoneal injury. oup.comnih.govoup.com
In a rat PD model, the addition of aminoguanidine to the dialysis fluid was shown to inhibit the accumulation of AGEs in the mesentery. oup.comnih.gov This intervention led to beneficial effects on the structure and function of the peritoneal membrane. Specifically, aminoguanidine supplementation was found to reduce mesothelial denudation, submesothelial monocyte infiltration, and fibrosis. oup.comnih.govkarger.comdoi.org Furthermore, a significant reduction in vessel density in the omentum and parietal peritoneum was observed. oup.comnih.gov
Functionally, long-term exposure to high-glucose dialysis solutions in rats resulted in decreased ultrafiltration and increased peritoneal permeability to small solutes like urea (B33335). doi.orgnih.gov The administration of aminoguanidine partially reversed these functional impairments, suggesting that the inhibition of AGE accumulation can prevent some of the structural and functional damage to the peritoneum induced by high-glucose dialysates. doi.orgnih.gov
Table 2: Research Findings in Peritoneal Dialysis-Induced Remodeling Rat Models
| Parameter | Effect of High-Glucose PDF | Effect of Aminoguanidine Supplementation |
|---|---|---|
| Peritoneal AGE Accumulation | Increased | Inhibited/Attenuated oup.comnih.govdoi.orgnih.gov |
| Mesothelial Denudation | Observed | Reduced karger.comnih.gov |
| Submesothelial Monocyte Infiltration | Observed | Reduced karger.comnih.gov |
| Peritoneal Fibrosis | Induced | Significantly Reduced oup.comnih.gov |
| Angiogenesis (Vessel Density) | Induced | Significantly Reduced oup.comnih.gov |
| Ultrafiltration | Decreased | Partially Reversed doi.org |
| Peritoneal Permeability (to Urea) | Increased | Partially Reversed doi.orgnih.gov |
Renal and Sciatic Nerve Ischemia-Reperfusion Injury Models
Aminoguanidine has been evaluated for its protective potential in models of ischemia-reperfusion (I/R) injury affecting the kidneys and peripheral nerves.
In rat models of renal I/R injury, post-ischemic treatment with aminoguanidine demonstrated a protective effect. Studies have shown that post-treatment significantly reduced serum urea and creatinine (B1669602) levels, which are key indicators of renal dysfunction. tandfonline.comtandfonline.com This biochemical improvement was accompanied by an amelioration of the severe tubular damage observed in histopathological examinations of the kidney. tandfonline.comtandfonline.com In some studies, aminoguanidine administration also significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the kidney tissue, indicating an antioxidant effect. nih.govscispace.com However, it was noted in one study that while biochemical markers of oxidative stress improved, the structural changes from I/R were not reversed. nih.govscispace.com
In a rat model of sciatic nerve I/R injury, post-ischemic administration of aminoguanidine was found to be neuroprotective. nih.govnih.gov Treatment resulted in a significant improvement in the functional recovery of the hind limb, as assessed by behavioral scores and the sciatic functional index (SFI). nih.govcdnsciencepub.com Histological analysis of the sciatic nerves revealed that aminoguanidine treatment led to a significant decrease in I/R-induced edema and ischemic fiber degeneration. nih.govnih.gov Furthermore, a significant reduction in the rate of apoptosis was observed in the sciatic nerves of treated animals compared to controls. nih.govnih.govcdnsciencepub.com
Table 3: Key Findings in Ischemia-Reperfusion Injury Models
| Model | Key Parameters Measured | Findings with Aminoguanidine Treatment |
|---|---|---|
| Renal I/R (Rat) | Serum Urea, Serum Creatinine | Significantly Reduced tandfonline.com |
| Histopathological Tubular Damage | Improved/Reduced tandfonline.com | |
| Malondialdehyde (MDA) Levels | Significantly Reduced nih.gov | |
| Sciatic Nerve I/R (Rat) | Behavioral Score / Sciatic Functional Index (SFI) | Significantly Improved nih.govcdnsciencepub.com |
| Nerve Edema | Significantly Decreased nih.gov | |
| Ischemic Fiber Degeneration (IFD) | Significantly Decreased nih.gov |
Oncology Preclinical Models
Human Pancreatic Cancer Xenograft Models
The effects of aminoguanidine have been studied in preclinical models of pancreatic cancer. In a study using nude mice with xenografts of the human pancreatic cancer cell line PANC-1, treatment with aminoguanidine was found to impede tumor growth and the development of metastases. nih.govwjgnet.com
After 32 days of treatment, tumor volumes in the aminoguanidine-treated group were significantly lower than in the control group. nih.gov This was associated with a significantly greater median survival for the treated animals. nih.govwjgnet.com The appearance of palpable homolateral and contralateral metastases was also significantly delayed in the aminoguanidine group. nih.govwjgnet.com
Ex vivo analysis of the tumors revealed several underlying mechanisms for this anti-tumoral action. A decrease in cell proliferation was indicated by reduced expression of the Ki-67 marker. nih.gov The treatment also diminished intratumoral vascularization, as shown by Masson's trichrome staining and reduced expression of the angiogenesis markers CD34 and Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net Furthermore, the expression of several antioxidant enzymes, including catalase, copper-zinc superoxide (B77818) dismutase (CuZnSOD), and manganese superoxide dismutase (MnSOD), was diminished in the tumors of treated mice. nih.govresearchgate.net In contrast, a study on the AR42J rat pancreatic tumor cell line indicated that aminoguanidine induced the activation of the proliferative signal phospho ERK-1/2, suggesting a pro-oxidant role in this specific cell line. researcher.life
Table 4: Effects of Aminoguanidine on Human Pancreatic Cancer Xenografts (PANC-1) in Nude Mice
| Parameter | Outcome in Aminoguanidine-Treated Group |
|---|---|
| Tumor Volume | Significantly Lower nih.gov |
| Median Survival | Significantly Greater nih.gov |
| Metastasis Appearance | Significantly Delayed nih.gov |
| Cell Proliferation (Ki-67) | Diminished Expression nih.gov |
| Intratumoral Vascularization (CD34, VEGF) | Diminished Expression nih.gov |
| eNOS Expression | Diminished nih.gov |
| Antioxidant Enzyme Expression (Catalase, CuZnSOD, MnSOD) | Diminished nih.gov |
Age-Associated Biological Processes Models (e.g., Collagen Cross-linking)
Aminoguanidine is recognized as an inhibitor of the Maillard reaction, which leads to the formation of advanced glycation end products (AGEs). oup.comnih.gov AGEs contribute to the cross-linking of long-lived proteins like collagen, a process implicated in age-related tissue stiffening. antiaging-systems.com The effect of chronic aminoguanidine treatment on age-related changes has been investigated in Fischer 344 rats.
In one long-term study, rats received aminoguanidine in their drinking water from 6 to 24 months of age. oup.comnih.govresearchgate.net The research assessed collagen cross-linking by measuring the tail tendon break time (TBT) in urea. While TBT significantly increased with age, aminoguanidine treatment resulted in a modest decrease that approached, but did not reach, statistical significance. oup.comnih.govresearchgate.net
The study also measured markers of glycation (furosine) and glycoxidation (pentosidine and N(epsilon)-(carboxymethyl)lysine) in skin and tendon collagen. Despite the known mechanism of aminoguanidine as a trapper of α,β-dicarbonyl compounds, the treatment had no significant effect on the age-related increases in these markers. oup.comnih.govresearchgate.net These findings suggest that the specific dicarbonyl compounds trapped by aminoguanidine may not be the primary mediators of collagen aging in this rat model. oup.comnih.gov Instead, post-Amadori pathways may be more significant mechanisms for age-related collagen cross-linking. oup.comnih.gov
Table 5: Effects of Chronic Aminoguanidine Treatment on Aging Fischer 344 Rats (6 to 24 months)
| Parameter | Effect of Aging | Effect of Aminoguanidine Treatment |
|---|---|---|
| Tail Tendon Break Time (TBT) | Significantly Increased | Modest Decrease (approached significance, p=.077) oup.comnih.govresearchgate.net |
| Collagen Glycation (Furosine) | Significantly Increased | No Significant Effect oup.comnih.gov |
| Collagen Glycoxidation (Pentosidine) | Significantly Increased | No Significant Effect oup.comnih.govresearchgate.net |
| Collagen Glycoxidation (Carboxymethyllysine) | Significantly Increased | No Significant Effect oup.comnih.gov |
Synthesis and Evaluation of Aminoguanidine Hydrochloride Derivatives and Analogues
Medicinal Chemistry Approaches to Derivative Synthesis
The synthesis of aminoguanidine (B1677879) hydrochloride derivatives is a significant focus in medicinal chemistry, employing several strategic approaches to create diverse molecular architectures for biological evaluation. Aminoguanidine's unique structure, containing a reactive hydrazine (B178648) group alongside a guanidine (B92328) moiety, makes it a versatile starting material for a variety of chemical transformations. at.ua
A primary and widely used method is the condensation reaction between aminoguanidine hydrochloride and various carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds under reflux in a solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid, to form aminoguanidine hydrazones, also known as guanylhydrazones. nih.govekb.eg This approach allows for the introduction of a wide range of substituents by varying the structure of the aldehyde or ketone reactant, leading to a large library of derivatives. nih.gov For instance, hydrazones have been prepared from chlorobenzaldehydes, halogenated salicylaldehydes, 5-nitrofurfural, and isatin. mdpi.com
Another key synthetic strategy involves cyclization reactions to form heterocyclic compounds. Aminoguanidine serves as a precursor for producing five- or six-membered rings like triazoles and pyrimidines. For example, reacting aminoguanidine bicarbonate with aromatic acids can lead to the formation of acid chlorides, which then undergo cyclization under basic conditions to yield 1,2,4-triazole (B32235) intermediates. nih.gov These heterocyclic scaffolds are central structures in many biologically active compounds. ijisrt.com
Furthermore, derivatives can be synthesized by incorporating other bioactive moieties. Acylhydrazone derivatives, for instance, are created by reacting aminoguanidine with compounds already containing an acylhydrazone group, based on the principle of molecular hybridization to combine different bioactive scaffolds into a single molecule. nih.gov Similarly, aminoguanidine can be linked to other structures, such as 1,3,4-oxadiazole (B1194373) or piperazine (B1678402) moieties, to explore new chemical space and potential biological activities. researchgate.net These synthetic routes provide a robust platform for generating a multitude of aminoguanidine analogues for further biological investigation. at.uaijisrt.com
Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of aminoguanidine hydrochloride derivatives by identifying the chemical features that govern their biological activity. Through systematic modification of the molecular structure, researchers can deduce which functional groups and structural motifs enhance efficacy and selectivity for a specific biological target.
For antimicrobial agents, SAR studies have revealed several key trends. The nature of the substituent on the aromatic ring of benzylidene aminoguanidine hydrazones significantly influences antibacterial potency. For example, the introduction of a trifluoromethyl group (-CF3) to the benzene (B151609) ring has been shown to increase activity. nih.gov In a series of acylhydrazone derivatives, compounds with a tertiary butyl group or a phenyl group demonstrated broad-spectrum inhibitory capacity and potent activity against Bacillus subtilis and Staphylococcus aureus, respectively, with Minimum Inhibitory Concentration (MIC) values of 4 µg/mL. nih.govsemanticscholar.org Conversely, a methoxy (B1213986) group led to weaker activity. nih.govsemanticscholar.org
The position and type of halogen substitution also play a critical role. In one study, a 2-chloro-3-(trifluoromethyl)-benzyloxy derivative was identified as the most potent compound against both S. aureus and E. coli, with MICs of 0.5 µg/mL and 1 µg/mL, respectively. nih.gov Another study highlighted that a 2,4-dichloro-substituted phenyl ring was critical for the excellent antimicrobial activities of a series of aminoguanidine and dihydrotriazine derivatives. These findings underscore that specific electronic and steric properties conferred by substituents are vital for potent antibacterial action.
Evaluation of Novel Analogues for Specific Target Modulation
Novel analogues of aminoguanidine have been investigated for their potential as anti-proliferative agents. Certain aminoguanidine hydrazone derivatives have been shown to exhibit cytotoxic and pro-apoptotic properties, making them candidates for anticancer drug development. nih.gov
In one study, a series of four aminoguanidine hydrazone derivatives with different aromatic moieties were synthesized and evaluated for their antineoplastic profile. The derivative designated AGH-3, which incorporates an indole (B1671886) nucleus, demonstrated the highest anti-proliferative activity against human kidney cancer cells (786-0). It exhibited a GI50 value (concentration required to inhibit 50% of cell growth) of 6.3 µM. scienceopen.com Biophysical studies further suggested that this compound interacts with calf thymus DNA (ctDNA), indicating a potential mechanism of action involving the disruption of DNA processes. scienceopen.com
Another study assessed the cytotoxicity of a broad series of thirty-one hydrazones of aminoguanidine and related compounds in HepG2 (human liver cancer) cells. The results showed a wide range of toxicity, with IC50 values (concentration causing 50% inhibition) ranging from 5.27 µM to over 500 µM, highlighting that the anti-proliferative effect is highly dependent on the specific chemical structure of the derivative. mdpi.com Similarly, the cytotoxicity of other potent antibacterial aminoguanidine derivatives was assessed in human liver and cervical (HeLa) cancer cells, with some compounds showing minimal cytotoxicity, which is a favorable characteristic for further development as antimicrobial agents. nih.gov
These studies indicate that the aminoguanidine scaffold can be modified to produce compounds with significant anti-proliferative effects, and specific structural features, such as the presence of an indole ring, can enhance this activity. scienceopen.com
Derivatives and analogues of aminoguanidine hydrochloride have demonstrated significant potential as broad-spectrum antimicrobial and antifungal agents. Numerous studies have synthesized novel compounds and evaluated their activity against a wide range of pathogens, including drug-resistant strains.
Antibacterial Activity: Aminoguanidine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. Hydrazone analogues are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported as low as 7.8 µM. mdpi.com In one study, an acylhydrazone derivative (compound 3f) was identified as highly potent against S. aureus with an MIC of 4 µg/mL. nih.gov Another derivative (compound 3d) not only showed an MIC of 4 µg/mL against B. subtilis but was also effective against four multidrug-resistant clinical isolates with an MIC of 8 µg/mL. nih.gov
Compounds incorporating 1,2,4-triazol moieties have also yielded potent antibacterial agents. One such derivative, compound 5f, exhibited MIC values of 2–8 µg/mL against a panel of bacteria including S. aureus, E. coli, and multidrug-resistant strains. nih.gov Another series of aminoguanidine derivatives incorporating a diphenylurea scaffold also showed remarkable anti-staphylococcal activity. nih.gov The data below summarizes the MIC values for selected aminoguanidine derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 3d (Acylhydrazone) | B. subtilis CMCC 63501 | 4 | nih.govsemanticscholar.org |
| Compound 3d (Acylhydrazone) | MRSA ATCC 43300 | 8 | nih.gov |
| Compound 3f (Acylhydrazone) | S. aureus CMCC(B) 26003 | 4 | nih.govsemanticscholar.org |
| Compound 5f (1,2,4-triazol) | E. coli ATCC 25922 | 2 | nih.gov |
| Compound 5f (1,2,4-triazol) | MR-E. coli ATCC BAA-196 | 4 | nih.gov |
| Compound 5f (1,2,4-triazol) | MRSA ATCC 43300 | 8 | nih.gov |
| Compound 9m (Benzyloxy) | S. aureus | 0.5 | nih.gov |
| Compound 9m (Benzyloxy) | E. coli | 1 | nih.gov |
| Compound 23a (Dihydrotriazine) | S. aureus 4220 | 1 | |
| Compound 23a (Dihydrotriazine) | MRSA CCARM 3506 | 1 |
Antifungal Potential: The antifungal activity of aminoguanidine analogues has also been established. Evaluation against various yeasts and fungi, such as Candida species and Trichophyton mentagrophytes, has yielded MIC values starting from 62.5 µM. mdpi.com Certain iodinated compounds and a 3-bromo-5-chlorosalicylidene analogue were particularly effective against Candida species, with MICs ranging from 125–500 µM. mdpi.com
In a different study, several aminoguanidine derivatives incorporating a 1,2,4-triazol moiety displayed strong activity against Candida albicans, with MIC values of 4 µg/mL. nih.gov Another investigation found that specific compounds exhibited significant antifungal activity against C. albicans with an MIC value of 1 µg/mL, which was equivalent to the standard drug fluconazole. researchgate.net One particularly potent compound, 23a, also showed an MIC of 1 µg/mL against C. albicans, making it equipotent to fluconazole.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 4d (1,2,4-triazol) | C. albicans 7535 | 4 | nih.gov |
| Compound 4f (1,2,4-triazol) | C. albicans 7535 | 4 | nih.gov |
| Compound 5f (1,2,4-triazol) | C. albicans 7535 | 4 | nih.gov |
| Compound 19e | C. albicans 7535 | 1 | researchgate.net |
| Compound 19f | C. albicans 7535 | 1 | researchgate.net |
| Compound 23a (Dihydrotriazine) | C. albicans 7535 | 1 |
Advanced Analytical Methodologies for Aminoguanidine Hydrochloride and Its Metabolites
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental to the separation and quantification of aminoguanidine (B1677879) hydrochloride from complex biological matrices and pharmaceutical formulations. High-performance liquid chromatography is the most prominently used technique, often requiring derivatization to enhance detection.
High-Performance Liquid Chromatography (HPLC) Method Development
Due to its lack of a strong chromophore, direct UV detection of aminoguanidine by HPLC is challenging. Therefore, method development typically involves a derivatization step to attach a UV-active moiety to the molecule, enabling sensitive quantification.
One validated reverse-phase HPLC (RP-HPLC) method involves pre-column derivatization with 1-Naphthyl isothiocyanate. nih.govgoogle.com This reaction forms a thiourea (B124793) derivative that is UV-active. The separation is achieved on an RP-18 column with a gradient elution using a mobile phase composed of a pH 3 buffer (ortho-phosphoric acid and triethylamine) and methanol (B129727). Detection is performed at a wavelength of 220 nm. nih.govgoogle.com This method has been validated for specificity, precision, accuracy, and linearity, demonstrating a limit of quantitation (LOQ) of 0.015 µg/mL and a limit of detection (LOD) of 0.010 µg/mL. nih.govgoogle.com
Another established HPLC approach, particularly for biological samples like plasma and urine, involves derivatization with 6-methyl-2-pyridinecarboxaldehyde (B119999). nih.gov This reaction forms a hydrazone, which can be detected by UV spectroscopy at approximately 302 nm. hmdb.cagoogle.com The separation is performed under paired-ion chromatographic conditions using a mobile phase containing acetonitrile, methanol, 1-heptanesulfonic acid, and sodium phosphate (B84403) monobasic. nih.gov
| Parameter | Method 1: 1-Naphthyl isothiocyanate Derivatization | Method 2: 6-methyl-2-pyridinecarboxaldehyde Derivatization |
|---|---|---|
| Derivatizing Agent | 1-Naphthyl isothiocyanate | 6-methyl-2-pyridinecarboxaldehyde |
| Derivative Formed | Thiourea derivative | Hydrazone |
| Column | RP-18 | Radial compression column (paired-ion conditions) |
| Mobile Phase | Gradient of Methanol and pH 3 buffer (ortho-phosphoric acid/triethylamine) | Isocratic mixture of Acetonitrile, Methanol, 1-heptanesulfonic acid, and Sodium phosphate monobasic |
| Detection Wavelength | 220 nm | 302 nm |
| Linear Range | 0.015 - 0.750 µg/mL | 0.5 - 100 µg/mL (in urine) |
| LOD / LOQ | 0.010 µg/mL / 0.015 µg/mL | Not explicitly stated / 0.5 µg/mL (in urine) |
Ion Chromatography Applications
While traditional ion-exchange chromatography methods are not extensively documented for aminoguanidine hydrochloride, the related technique of ion-pair chromatography is utilized. google.comthermofisher.com This method is suitable for ionic species that may not be well-retained or resolved on standard ion-exchange columns. thermofisher.com
In ion-pair chromatography, a large ionic molecule with a charge opposite to the analyte is added to the mobile phase. This "ion-pairing agent" forms a neutral ion-pair with the analyte, which can then be retained and separated by a non-polar stationary phase, such as C18. For the analysis of the cationic aminoguanidine, an anionic ion-pairing agent like 1-heptanesulfonic acid is used. nih.gov This approach has been successfully applied in the HPLC analysis of aminoguanidine in biological samples, demonstrating its utility in separating this polar, ionic compound from complex matrices. google.comnih.gov The technique known as Mobile-Phase Ion Chromatography (MPIC) combines ion-pair chromatography with suppressed conductivity detection, offering a universal detection mode for ionic species. thermofisher.com
Spectroscopic Characterization and Quantification
Spectroscopic techniques are indispensable for both the structural confirmation and quantification of aminoguanidine hydrochloride and its metabolic products. Mass spectrometry provides molecular weight and structural information, NMR spectroscopy is used for definitive structure elucidation, and UV-Visible spectrophotometry offers a means for quantification, typically following a chemical reaction.
Mass Spectrometry (MS) (e.g., MALDI-TOF MS, HPLC-MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of aminoguanidine and its metabolites. LC-MS/MS techniques have been employed to study the metabolism of aminoguanidine. In one study, aminoguanidine was metabolized by neuronal nitric oxide synthase (nNOS) to a product with a mass-to-charge ratio (m/z) of 45.2, consistent with the loss of a hydrazine (B178648) moiety. The major dissociable heme adduct formed during this process had a molecular ion at m/z 660.2.
High-resolution mass spectrometry, such as HPLC-Electrospray Ionization-Quadrupole Time-of-Flight-MS (HPLC-ESI-QTOF-MS), has been used for the conclusive identification of aminoguanidine derivatives. For instance, after reduction of its parent compound and derivatization, the resulting aminoguanidine derivative (AQ-4NBA) showed a [M+H]+ adduct at m/z 208.0831. dovepress.com PubChem's spectral database also lists ESI-QTOF MS/MS data for aminoguanidine, showing a precursor ion [M+H]+ at m/z 75.0665 and major fragment ions at m/z 58.0400 and 31.0291.
| Analyte | Technique | Precursor Ion [M+H]+ (m/z) | Product/Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| Aminoguanidine (AG) | LC/MS/MS | - | 45.2 (Metabolite) | |
| Heme-AG Adduct | LC/MS/MS | - | 660.2 | |
| Aminoguanidine (as AQ-4NBA derivative) | HPLC-ESI-QTOF-MS | 208.0831 | - | dovepress.com |
| Aminoguanidine | ESI-QTOF MS/MS | 75.0665 | 58.0400, 31.0291 | PubChem |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of aminoguanidine hydrochloride. km3.com.tw While detailed experimental spectra for the hydrochloride salt are not always published in readily accessible literature, supplier specifications confirm that NMR is used as a standard method to verify that the chemical structure of their product conforms to that of aminoguanidine hydrochloride. km3.com.tw
The PubChem database contains an entry for the ¹³C NMR spectrum of aminoguanidinium chloride. Similarly, a ¹³C NMR spectrum for aminoguanidine sulfate (B86663) is available. chemicalbook.com These spectra provide information on the carbon environment within the molecule. Additionally, studies on aminoguanidine derivatives have utilized ¹⁵N NMR spectroscopy to determine tautomeric equilibria and protonation sites, demonstrating the utility of multinuclear NMR in characterizing the aminoguanidine scaffold. nih.gov
UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be used for the quantification of aminoguanidine hydrochloride, although it necessitates a derivatization step to produce a chromophoric product. nih.gov A classic method involves the reaction of aminoguanidine with p-nitrobenzaldehyde in an acidic solution. hmdb.cagoogle.com This reaction yields an intensely yellow product that can be extracted and assayed spectrophotometrically. hmdb.cagoogle.com
Another method involves reaction with 6-methyl-2-pyridinecarboxaldehyde to form a hydrazone derivative, which exhibits a UV absorbance maximum at 302 nm. hmdb.ca This wavelength is used for detection and quantification in the corresponding HPLC method. nih.govhmdb.ca The development of such colorimetric or UV-active derivatives is essential for enabling the use of widely available spectrophotometers for routine analysis. A method for determining aminoguanidine bicarbonate by UV spectrophotometry has also been developed. rjptonline.org
Detection and Characterization of Aminoguanidine-Derived Adducts in Biological Matrices
The therapeutic and biological activity of aminoguanidine hydrochloride is intrinsically linked to its ability to react with and form covalent adducts with various endogenous molecules, particularly reactive carbonyl species. The identification and structural elucidation of these adducts within complex biological matrices are critical for understanding its mechanism of action. Advanced analytical methodologies, primarily centered around mass spectrometry and chromatography, are indispensable for this purpose.
Mass Spectrometry-Based Methodologies
Mass spectrometry (MS) stands as a cornerstone technique for the detection and structural characterization of aminoguanidine-derived adducts due to its high sensitivity and specificity.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly well-suited for analyzing the reaction products of aminoguanidine with α-dicarbonyl compounds, which are precursors to Advanced Glycation End Products (AGEs). nih.gov Studies utilizing ESI-MS have successfully identified several key adducts formed when aminoguanidine reacts with aldehydic and diketonic α-dicarbonyls. nih.gov The primary adducts characterized are substituted 3-amino-1,2,4-triazine derivatives. nih.govnih.govresearchgate.netresearchgate.net Beyond these stable triazines, ESI-MS has enabled the detection of previously unreported intermediates and secondary products, including:
Tetrahydrotriazines: Precursor forms of the more stable triazine adducts. nih.gov
Singly dehydrated tetrahydrotriazines: Intermediates in the formation pathway of triazines. nih.gov
Bicyclic ring structures: Formed from the reaction of triazine or tetrahydrotriazine precursors with an additional dicarbonyl molecule. nih.gov
This level of detailed characterization provides significant insight into the reaction pathways and supports the role of aminoguanidine as a potent scavenger of dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143). nih.govnih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more complex biological samples, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is essential. This technique allows for the separation of adducts from a complex mixture before their mass analysis and fragmentation, providing definitive structural information.
A significant application of LC-MS/MS has been in identifying covalent adducts between aminoguanidine metabolites and biological macromolecules. For instance, during the metabolism-based inactivation of neuronal Nitric Oxide Synthase (nNOS) by aminoguanidine, LC-MS/MS was used to identify a major dissociable heme product. nih.gov This analysis revealed the formation of a covalent adduct between the heme prosthetic group and an aminoguanidine metabolite, confirming that heme alteration is a key inactivation mechanism. nih.gov The high-resolution capabilities of modern MS platforms allow for exact mass measurements, which, combined with fragmentation patterns (MS/MS), can confirm the elemental composition and structure of such adducts. nih.gov
| Inactivator Compound | Metabolite Mass Ion (m/z) | Major Dissociable Heme Adduct Mass Ion (m/z) | Interpretation |
|---|---|---|---|
| Aminoguanidine (AG) | 45.2 | 660.2 | Adduct of heme and AG minus a hydrazine moiety |
| Diaminoguanidine (DAG) | 60.2 | 675.2 | Adduct of heme and DAG minus a hydrazine moiety |
| NG-amino-L-arginine (NAA) | 160.0 | 775.3 | Adduct of heme and NAA minus a hydrazine moiety |
Data sourced from studies on the metabolism-based inactivation of neuronal Nitric Oxide Synthase. nih.gov
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of aminoguanidine and its derivatives. It is primarily used to separate target compounds from complex biological fluids like plasma or urine before detection. In the context of adducts, HPLC can be used to monitor the disappearance of precursors or the appearance of stable adducts over time. For example, HPLC analysis has been used to demonstrate that aminoguanidine prevents the irreversible modification of human plasma protein by methylglyoxal, a key AGE precursor. nih.gov The method's power is often enhanced by coupling it with highly sensitive detectors or by using derivatization agents to improve the chromatographic properties and detectability of the target molecules.
Spectroscopic and Other Methodologies
While MS and HPLC are the predominant techniques, other methods contribute to the characterization of aminoguanidine adducts.
UV-Visible Spectrophotometry: The formation of adducts between aminoguanidine and carbonyl compounds can lead to changes in the UV-Visible absorption spectrum. This property can be exploited to monitor the reaction kinetics in real-time. For instance, the incubation of aminoguanidine with methylglyoxal results in distinct spectral changes, allowing for the measurement of adduct formation. researchgate.net
The collective application of these advanced analytical methods provides a comprehensive picture of how aminoguanidine interacts with endogenous molecules. Mass spectrometry offers definitive structural evidence of specific adducts, while chromatographic and spectroscopic methods allow for their separation and quantification, confirming the role of aminoguanidine as a potent scavenger of reactive carbonyls in biological systems.
| Analytical Technique | Target Adduct/Molecule | Biological Matrix / System | Key Findings / Identified Structures |
|---|---|---|---|
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Adducts with α-dicarbonyls | In vitro reaction mixtures | Identified triazines, tetrahydrotriazines, and bicyclic ring structures. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Covalent heme adducts | In vitro enzyme assays (nNOS) | Characterized adduct of heme and aminoguanidine metabolite (m/z 660.2). nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Methylglyoxal-protein adducts | Human plasma protein solutions | Demonstrated prevention of protein modification by aminoguanidine. nih.gov |
| UV-Visible Spectrophotometry | Adducts with formaldehyde (B43269) and methylglyoxal | In vitro buffer solutions | Monitored adduct formation via changes in absorption spectra. researchgate.net |
| ELISA | Total Advanced Glycation End Products (AGEs) | Normal and diabetic plasma | Confirmed aminoguanidine's ability to decrease overall AGE production. researchgate.net |
Q & A
Q. What are the primary biochemical mechanisms of aminoguanidine hydrochloride in experimental models?
Aminoguanidine hydrochloride acts as a selective inhibitor of inducible nitric oxide synthase (iNOS/NOS2), reducing nitric oxide (NO) production in inflammatory and diabetic models . It also inhibits advanced glycation end-product (AGE) formation by reacting with reactive carbonyl intermediates, a mechanism validated in glycation assays using bovine serum albumin (BSA) and glucose/fructose systems . Methodologically, researchers should confirm inhibition via spectrophotometric quantification of AGEs (e.g., fluorescence at 370/440 nm) and measure NO levels using Griess reagent .
Q. How should aminoguanidine hydrochloride be stored and handled in laboratory settings?
Store at room temperature in a dry, airtight container protected from light. Use gloves (e.g., nitrile) compatible with hydrochloride salts, referencing manufacturer chemical resistance charts (e.g., Ansell 8th Edition Guide) . For solubility, prepare aqueous solutions at ≤50 mg/mL with heating if necessary, and avoid prolonged exposure to moisture to prevent hydrolysis .
Q. What purity specifications and analytical methods ensure reagent quality for research?
Commercial grades typically specify ≥98% purity by HPLC, with ≤2.0% loss on drying. Validate purity via melting point (162–166°C), TLC (100% ethyl acetate, Rf ~0.5), and NMR (δ 6.5–7.5 ppm for guanidinium protons) . Impurities like maleonitrile and urea may require additional purification (e.g., recrystallization in ethanol) .
Advanced Research Questions
Q. How does aminoguanidine hydrochloride achieve selective inhibition of iNOS, and what experimental approaches validate its specificity?
It competitively binds to the tetrahydrobiopterin cofactor site of iNOS, sparing constitutive isoforms (eNOS/nNOS). Validate selectivity using:
- Enzyme activity assays : Compare IC50 values across NOS isoforms (e.g., iNOS IC50 = 30 μM vs. eNOS IC50 > 1 mM) .
- Knockout models : Measure NO reduction in iNOS<sup>-/-</sup> vs. wild-type macrophages .
- Molecular docking : Simulate binding affinity to iNOS (PDB ID: 3E7T) using AutoDock Vina .
Q. What methodological considerations are critical when synthesizing novel compounds with aminoguanidine hydrochloride?
- Reaction optimization : Use ethanol or acetic acid as solvents under reflux (e.g., 6 h at 80°C) for nucleophilic substitution with aldehydes or ketones .
- Purification : Filter precipitates and wash with cold water to remove unreacted starting materials .
- Characterization : Confirm product identity via FT-IR (N-H stretch at 3300 cm<sup>−1</sup>) and LC-MS (e.g., m/z 111.5 for [M+H]<sup>+</sup>) .
Q. How can researchers resolve contradictions in reported IC50 values for glycation inhibition?
Discrepancies arise from assay conditions (e.g., BSA vs. collagen substrates, incubation time). Standardize protocols by:
- Substrate consistency : Use BSA (10 mg/mL) with 0.5 M glucose in PBS (pH 7.4) .
- Positive controls : Compare with aminoguanidine’s reference IC50 of 0.9–1.38 mM .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Dunnett’s) to assess significance across replicates .
Q. What novel applications of aminoguanidine hydrochloride exist in material science?
- Perovskite solar cells : Add 1–2 wt% to precursor solutions to passivate Sn<sup>2+</sup> oxidation, improving device efficiency (PCE >10%) and stability (≥500 h under ambient conditions) .
- Mesoporous materials : Use as a nitrogen-rich carbon precursor in KIT-6 silica templates to synthesize 3D cubic C3N6 for photocatalytic hydrogen evolution (e.g., 12.5 mmol g<sup>−1</sup> h<sup>−1</sup>) .
Q. How does the choice of aminoguanidine salt form (hydrochloride vs. bicarbonate) impact bioavailability in in vivo studies?
The hydrochloride form exhibits higher aqueous solubility (50 mg/mL vs. 15 mg/mL for bicarbonate), enhancing bioavailability in rodent models. For oral administration, prepare solutions in PBS (pH 7.4) and verify plasma concentration via LC-MS/MS .
Methodological Best Practices
- Contradiction analysis : When comparing glycation inhibition data, account for substrate-specific reactivity (e.g., collagen vs. BSA) and assay duration (7–14 days) .
- Safety protocols : Train personnel on spill management (neutralize with NaHCO3) and first aid (15-min eye irrigation with saline) .
- Data reproducibility : Share raw spectral data (e.g., NMR, HPLC) in supplementary materials and adhere to FAIR principles for open science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
